molecular formula C13H10N2 B7731511 2-Phenylbenzimidazole CAS No. 34535-90-5

2-Phenylbenzimidazole

Cat. No.: B7731511
CAS No.: 34535-90-5
M. Wt: 194.23 g/mol
InChI Key: DWYHDSLIWMUSOO-UHFFFAOYSA-N
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Description

2-Phenylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused with a phenyl group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzimidazole, which is a fundamental structure in many biologically active molecules .

Biochemical Analysis

Biochemical Properties

2-Phenylbenzimidazole interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biochemical roles . For instance, it has been found to inhibit certain enzymes involved in various metabolic pathways . The nature of these interactions is largely dependent on the specific structure and properties of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit potent anticancer activity against several human cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to certain protein kinases, blocking their activity and thereby exerting its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is typically carried out in a solvent mixture under mild conditions, resulting in high yields of the desired product . Another method involves the thermal condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as nitriles, imidates, or orthoesters .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as sulfonation, quenching, solid-liquid separation, and purification to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Comparison with Similar Compounds

2-Phenylbenzimidazole can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYHDSLIWMUSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052460
Record name 2-Phenylbenzimidazole
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

716-79-0, 97542-80-8
Record name 2-Phenylbenzimidazole
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Record name 2-Phenylbenzimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, phenyl-
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Record name 2-Phenylbenzimidazole
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Record name 1H-Benzimidazole, 2-phenyl-
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Record name 2-Phenylbenzimidazole
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Record name 2-phenylbenzimidazole
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Record name 2-PHENYLBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The specific interaction mechanism of 2-phenylbenzimidazole varies depending on its target. For instance:

  • DNA Intercalation: Certain this compound derivatives, particularly those with carboxamide substituents, exhibit DNA intercalating properties. [] These compounds insert themselves between DNA base pairs, potentially interfering with DNA replication and transcription. []
  • Estrogen Receptor Binding: Studies using molecular docking simulations show that this compound derivatives can bind to the estrogen receptor. [] This interaction may explain the potential antitumor activity of these compounds against hormone-dependent cancers. []
  • Metal Complexation: this compound can act as a ligand, forming complexes with various metal ions like platinum(II) and cobalt(II). [, , ] These complexes can exhibit different biological activities depending on the metal ion and other ligands present.
  • Photosensitization: this compound and its derivative this compound-5-sulfonic acid can act as photosensitizers, particularly in the presence of UV-B radiation. [] Upon absorbing UV-B light, these compounds generate reactive oxygen species (ROS) like singlet oxygen, which can damage DNA, particularly guanine bases. [, ]
  • Antitumor Activity: Intercalation into DNA or binding to the estrogen receptor can inhibit cancer cell growth. [, ]
  • Antimicrobial Activity: Metal complexes of this compound demonstrate activity against various bacteria and fungi. []
  • Phototoxicity: The generation of ROS by photosensitized this compound can cause damage to cellular components like DNA. [, ]

A:
Molecular Formula: C13H10N2* Molecular Weight: 194.23 g/mol* Spectroscopic Data: * IR: Characteristic peaks for N-H stretching (around 3400 cm−1), C=N stretching (around 1600 cm−1), and aromatic C-H stretching (around 3000 cm−1). [, , , ] * 1H NMR: Signals corresponding to aromatic protons in the range of 7-8 ppm and a broad signal for the N-H proton around 12-13 ppm. [, , , ] * UV-Vis:* Absorption bands in the UV region, with specific wavelengths depending on the solvent and substituents. [, , , ]

ANone: this compound and its derivatives have been incorporated into various materials:

  • Polyimides: Incorporation of this compound units into polyimide backbones results in materials with excellent thermal stability (up to 540 °C) and high glass transition temperatures. [] These polyimides also exhibit good mechanical properties, making them suitable for high-performance applications.
  • Organic Light Emitting Diodes (OLEDs): Platinum(II) complexes containing this compound ligands have been investigated for their application in OLEDs. [] These complexes demonstrate high thermal stability and phosphorescent properties, leading to efficient light emission.
  • Hydrotalcite-like Compounds: Intercalation of this compound-5-sulfonic acid into hydrotalcite-like materials enhances their UV absorbing capabilities and improves the photostability of polypropylene films. []
  • Layered Double Hydroxides (LDHs): Similar to hydrotalcite, the intercalation of this compound-5-sulfonic acid into LDHs leads to enhanced UV absorption and fluorescence properties, making these composites potential sensors for nucleotides. []
  • pH: this compound-5-sulfonic acid shows pH-dependent stability, with its absorption and fluorescence properties changing with pH. [, ]
  • UV Radiation: While this compound-5-sulfonic acid is used as a UV filter, it can degrade under UV irradiation, particularly in the presence of catalysts like TiO2. []
  • Temperature: Many this compound derivatives, especially when incorporated into polymers or metal complexes, exhibit high thermal stability. [, ]

ANone: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound:

  • Density Functional Theory (DFT): DFT calculations are employed to investigate various aspects, including:
    • Electronic Structure and Properties: DFT helps determine the electronic structure, HOMO-LUMO energy gaps, and other electronic properties of this compound derivatives. [, ]
    • Photochemical Reactions: DFT calculations can predict and evaluate the photodegradation behavior of this compound-5-sulfonic acid in water, considering its interactions with water constituents and dissolved organic matter. []
    • Molecular Docking: DFT-optimized structures are used in molecular docking studies to investigate the binding modes and interactions of this compound derivatives with biological targets like the estrogen receptor. []
  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of this compound derivatives with their biological activities, such as anticancer activity or skin permeability. [, ] These models help predict the activity of new derivatives and guide the design of more potent compounds.

ANone: The biological activity of this compound is highly dependent on its substitution pattern.

    • Introducing electron-donating or withdrawing groups on the phenyl ring of this compound can significantly influence its anticancer activity. [, ]
    • The position of the substituent on the phenyl ring also plays a role. For example, compounds with a methoxy group at the para position of the phenyl ring show enhanced activity against the MDA-MB-231 breast cancer cell line. []
    • Replacing the phenyl ring with other heterocycles like thiazole can also alter the activity. For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole shows potent antitumor activity but suffers from poor water solubility. []
    • Platinum(II) complexes of this compound with various substituents on the benzimidazole ring exhibit varying degrees of antifungal and antibacterial activity. []
    • Introducing a dialkylaminomethyl group at the 1-position and varying the substituents at the 2- and 5-positions of the benzimidazole ring significantly influences the antimicrobial activity. []
    • QSAR studies suggest that both the hydrophobicity (indicated by the octanol-water partition coefficient) and molecular weight of this compound derivatives influence their skin permeability. []

ANone: The stability of this compound and its derivatives can be influenced by several factors, and specific formulation strategies can be employed to improve their stability, solubility, or bioavailability.

    • pH: The stability of some derivatives, like this compound-5-sulfonic acid, can be pH-dependent. [, ] Formulation at a specific pH range may be necessary to maintain stability.
    • UV Radiation: While some derivatives are used as UV filters, they can degrade upon prolonged UV exposure. [] Packaging that limits UV penetration can be beneficial.
    • Solubility Enhancement: Derivatives like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole suffer from poor water solubility, limiting their development. [] Strategies to improve solubility include:

    ANone: Specific SHE regulations for this compound and its derivatives vary depending on the geographical region and intended application.

    • Environmental Considerations:
      • Given the increasing concern about the presence of UV filters in aquatic environments, monitoring programs and regulations may be implemented to assess and mitigate their potential ecological impact. []

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